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Compound of Interest

Compound Name: Benzyl 3-hydroxyphenylacetate

Cat. No.: B1277242

Foreword: The Imperative of Spectral Data in
Modern Research

In the landscape of drug discovery and chemical research, the unambiguous characterization
of a molecule is the bedrock upon which all subsequent data rests. Benzyl 3-
hydroxyphenylacetate, a key ester with applications as a biochemical and research
intermediate, is no exception.[1][2] Its molecular identity, purity, and stability are defined not by
its name, but by the empirical data we gather. This guide provides a comprehensive analysis of
the core spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS)—for Benzyl 3-hydroxyphenylacetate. It is designed for the practicing
scientist, offering not just raw data, but a detailed interpretation grounded in the principles of
chemical structure and reactivity. By understanding the "why" behind each signal and
fragmentation, researchers can leverage this data with greater confidence and insight.

Molecular Structure and Analytical Overview

Benzyl 3-hydroxyphenylacetate possesses a molecular formula of C1sH1403 and a molecular
weight of 242.27 g/mol .[2][3] The structure combines a benzyl ester group with a 3-
hydroxyphenylacetate core. This arrangement presents distinct features for each spectroscopic
technique: two aromatic systems with different substitution patterns, a reactive phenolic
hydroxyl group, a characteristic ester carbonyl, and two unique methylene (-CHz2-) groups. The
synergistic application of NMR, IR, and MS allows for a complete and validated structural
confirmation.
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Molecular Structure with Atom Numbering for NMR

The following diagram illustrates the structure of Benzyl 3-hydroxyphenylacetate with
standardized numbering used for the subsequent NMR spectral assignments.
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Figure 1: Structure of Benzyl 3-hydroxyphenylacetate

Click to download full resolution via product page

Caption: Molecular structure with atom numbering for NMR assignments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

'H NMR Spectroscopy: Proton Environments

The *H NMR spectrum provides information on the number of distinct proton types and their
connectivity. For Benzyl 3-hydroxyphenylacetate, we expect to see signals corresponding to
the two aromatic rings, the benzylic methylene protons, the acetate methylene protons, and the

phenolic hydroxyl proton.
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Chemical Shift

(3) (opm) Multiplicity

Integration

Assignment

Rationale &
Key Insights

~9.5-10.0 Singlet (broad)

1H

OH (on C3)

The phenolic
proton is acidic
and its signal is
often broad due
to hydrogen
bonding and
exchange. Its
chemical shift
can vary
significantly with
concentration

and solvent.

~7.30-7.40 Multiplet

5H

H2', H3', H4',
H5', H6'

These protons
belong to the
monosubstituted
benzyl ring. Their
signals overlap in
a complex
multiplet, a
classic pattern
for a Ph-CH:

group.

~7.15 Triplet

1H

H5

This proton is
coupled to H4
and H6, resulting
in a triplet. It is
downfield due to
its position on

the aromatic ring.

~6.70-6.80 Multiplet

3H

H2, H4, H6

These protons
on the 3-
hydroxyphenyl

ring are shifted
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upfield relative to
the benzyl
protons due to
the electron-
donating effect of
the hydroxyl
group. Their
signals often
appear as a
complex

multiplet.

The two benzylic
protons are
chemically
equivalent and
show no coupling
~5.15 Singlet 2H H7 to adjacent
protons, resulting
in a sharp
singlet. This
signal is
characteristic of

a benzyl ester.

These methylene
protons are
adjacent to an
aromatic ring and
~3.60 Singlet 2H H9 a carbonyl group.
With no adjacent
protons to couple
with, they appear

as a singlet.

3C NMR Spectroscopy: Carbon Skeleton

The 13C NMR spectrum reveals the number of unique carbon environments.
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Chemical Shift (8) (ppm) Assignment

Rationale & Key Insights

~171.5 C8 (C=0)

The ester carbonyl carbon is
significantly deshielded and
appears far downfield, which is

a highly characteristic signal.

~157.0 C3

This aromatic carbon is directly
attached to the hydroxyl group,
causing a significant downfield
shift due to the oxygen's

deshielding effect.

~136.0 cr

The ipso-carbon of the benzyl

ring, attached to the methylene

group.

~135.5 C1

The ipso-carbon of the
phenylacetate ring, attached to

the methylene group.

~129.8 C5

Aromatic CH carbon on the 3-

hydroxyphenyl ring.

~128.6 cz', Ce'

Aromatic CH carbons on the

benzyl ring.

~128.3 c4'

Aromatic CH carbon on the

benzyl ring.

~128.1 c3, C%

Aromatic CH carbons on the

benzyl ring.

~121.0 C6

Aromatic CH carbon on the 3-

hydroxyphenyl ring.

~116.0 C4

Aromatic CH carbon on the 3-

hydroxyphenyl ring.

~114.0 Cc2

Aromatic CH carbon on the 3-

hydroxyphenyl ring.
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The benzylic methylene
~67.0 Cc7 carbon, shifted downfield by

the adjacent oxygen atom.

The acetate methylene carbon,
positioned between the

~41.0 C9 o
aromatic ring and the carbonyl

group.

Infrared (IR) Spectroscopy: Functional Group
Analysis

IR spectroscopy is indispensable for identifying the key functional groups within a molecule.
The spectrum of Benzyl 3-hydroxyphenylacetate is expected to show strong, characteristic
absorption bands.[3][4]
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Wavenumber
(cm™)

Intensity

Functional Group

Interpretation

3500-3200

Strong, Broad

O-H Stretch

This broad absorption
is the hallmark of the
phenolic hydroxyl
group and is a result
of intermolecular

hydrogen bonding.

3100-3000

Medium

Aromatic C-H Stretch

Indicates the
presence of sp? C-H
bonds in the two

aromatic rings.

2950-2850

Weak-Medium

Aliphatic C-H Stretch

Corresponds to the
stretching vibrations of
the two methylene (-

CHz2-) groups.

~1735

Strong, Sharp

C=0 Stretch (Ester)

This is one of the
most intense and
easily identifiable
peaks in the
spectrum, confirming
the presence of the

ester functional group.

[5]

1600 & 1450

Medium, Sharp

C=C Stretch

(Aromatic)

These two bands are
characteristic of the
carbon-carbon double
bond stretching within

the aromatic rings.[5]

~1250

Strong

C-O Stretch (Ester)

This peak arises from
the stretching of the
C(=0)-0 single bond
of the ester.
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Corresponds to the
~1150 Strong C-O Stretch (Phenol) stretching of the Ar-
OH bond.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the
analysis of fragmentation patterns. The exact mass of Benzyl 3-hydroxyphenylacetate is
242.0943 g/mol .[3]

Predicted Fragmentation Pathway

Under electron ionization (El), the molecule is expected to fragment at its weakest bonds. The
most probable fragmentation pathway involves the cleavage of the benzylic C-O bond, which is
inherently weak and leads to the formation of a very stable benzyl cation or tropylium ion.

[C15H1403]*
m/z = 242

o-cleavage \ a-cleavage

[C7H7]+ [CsH703]~
Benzyl/Tropylium Cation 3-Hydroxyphenylacetate Radical
m/z =91 m/z = 151

Figure 2: Key MS Fragmentation of Benzyl 3-hydroxyphenylacetate

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway in mass spectrometry.

Table of Expected Fragments
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ml/z

Proposed
Fragment lon

Formula

Significance

242

Molecular lon [M]*

C15H1403

Confirms the
molecular weight of

the compound.

151

[M - C7H7]*

CsH70s3

Represents the 3-
hydroxyphenylacetic
acid radical cation,
resulting from the loss

of the benzyl group.

107

[C7H70]*

C7H-0

A fragment
corresponding to the
hydroxytropylium ion,
arising from
rearrangement and
fragmentation of the
3-hydroxyphenylacetyl

moiety.

91

[C7H7]*

C7H7

This is the base peak,
corresponding to the
highly stable benzyl
cation (or its
rearranged tropylium
isomer). Its high
abundance is a
definitive indicator of a
benzyl group in the

structure.

Experimental Protocols: A Self-Validating System

To ensure data integrity, standardized protocols must be followed. These methodologies are

designed to be self-validating, providing high-quality, reproducible data.
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Protocol for NMR Data Acquisition

e Sample Preparation:

[e]

Accurately weigh ~5-10 mg of Benzyl 3-hydroxyphenylacetate.

(¢]

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDClz or DMSO-ds).
Chloroform-d (CDCIs) is often suitable.

o

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

[¢]

Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup (Example: 400 MHz Spectrometer):

o Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature
(typically 25 °C).

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical
peaks.

» Data Acquisition:

o 'H NMR: Acquire data using a standard pulse sequence. Use a sufficient number of scans
(e.g., 8-16) to achieve a good signal-to-noise ratio.

o 13C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of
scans (e.g., 1024 or more) will be required due to the lower natural abundance of 13C.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase the resulting spectrum and perform a baseline correction.

o Calibrate the spectrum by setting the TMS peak to 0 ppm.
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o Integrate the *H NMR signals and pick peaks for both *H and *3C spectra.

Protocol for ATR-IR Data Acquisition

e Sample Preparation:

o Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is
clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

e Instrument Setup:

o Collect a background spectrum of the empty ATR setup. This is crucial as it will be
automatically subtracted from the sample spectrum to remove interferences from
atmospheric CO2 and water vapor.

o Data Acquisition:

o Place a small amount of the solid Benzyl 3-hydroxyphenylacetate powder onto the ATR
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm~! are
sufficient.

» Data Processing:
o The software will automatically perform the background subtraction.

o Label the significant peaks with their wavenumbers (cm~1).

Protocol for Mass Spectrometry Data Acquisition

e Sample Preparation:

o Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol
or acetonitrile.
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o Further dilute this stock solution to a final concentration of ~1-10 pg/mL.

e Instrument Setup (Example: ESI-QTOF):

o Calibrate the mass spectrometer using a known calibration standard to ensure high mass
accuracy.

o Set the ionization source parameters (e.g., electrospray ionization - ESI, positive ion
mode).

o Optimize source conditions such as capillary voltage, nebulizer pressure, and drying gas
flow rate.

o Data Acquisition:

o Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10
pL/min).

o Acquire data over a relevant mass range (e.g., m/z 50-500).

o To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the
molecular ion (m/z 242) as the precursor and applying collision energy.

» Data Processing:

o Analyze the resulting mass spectrum to identify the molecular ion and major fragment

ions.

o Calculate the elemental composition from the accurate mass measurements to confirm the
molecular formula.

Conclusion: A Unified Structural Portrait

The collective evidence from NMR, IR, and MS provides an unambiguous and robust
confirmation of the structure of Benzyl 3-hydroxyphenylacetate. The H and 3C NMR spectra
precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the
critical hydroxyl and ester functional groups, and mass spectrometry validates the molecular
weight while revealing a fragmentation pattern perfectly consistent with the proposed structure.
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This multi-faceted analytical approach ensures the identity and purity of the compound,
providing the trustworthy foundation required for its application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Analysis of
Benzyl 3-hydroxyphenylacetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1277242#spectral-data-nmr-ir-ms-for-benzyl-3-
hydroxyphenylacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 16/16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

